Pivaloyl-proline N-methylamide

γ-turn population intramolecular hydrogen bonding N-acyl proline methylamide

Pivaloyl-proline N-methylamide (Piv-Pro-NHMe) is a singly blocked, C-terminal methylamidated proline derivative featuring a bulky N-terminal pivaloyl (t-butylcarbonyl) capping group. It belongs to the class of N‑acyl‑proline‑N′‑methylamides that serve as minimal turn‑mimetic scaffolds in peptide conformational analysis.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 53933-35-0
Cat. No. B13944634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivaloyl-proline N-methylamide
CAS53933-35-0
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCCC1C(=O)NC
InChIInChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1
InChIKeyMAIBOCCIGOJKCG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivaloyl-proline N-methylamide (CAS 53933-35-0): Conformationally Constrained Proline Model for Turn-Structure Research and Peptide Design


Pivaloyl-proline N-methylamide (Piv-Pro-NHMe) is a singly blocked, C-terminal methylamidated proline derivative featuring a bulky N-terminal pivaloyl (t-butylcarbonyl) capping group. It belongs to the class of N‑acyl‑proline‑N′‑methylamides that serve as minimal turn‑mimetic scaffolds in peptide conformational analysis [1]. Owing to the steric bulk of the pivaloyl substituent, Piv-Pro-NHMe exhibits a severely restricted conformational space relative to smaller N‑acyl analogs, making it a uniquely resolved model for γ‑turn (C7 hydrogen bond) and β‑turn structure elucidation [2].

Conformationally restricted proline scaffold for turn-structure research

Well-resolved IR, VCD, and NMR spectroscopic signatures for calibration

May support γ‑turn (C7) and β‑turn conformational assignment workflows

Why Pivaloyl-proline N-methylamide (53933-35-0) Cannot Be Replaced by Smaller N‑Acyl or Urethane-Protected Proline Amides


In‑class N‑acyl‑proline‑N′‑methylamides and analogous urethane-protected derivatives populate multiple, rapidly interconverting conformational states in solution, including both cis and trans isomers about the N‑terminal amide/urethane bond [1]. This conformational heterogeneity directly compromises the resolution, reproducibility, and quantitative interpretation of spectroscopic signatures (IR, VCD, CD, NMR) used for turn-type assignment. Pivaloyl-proline N-methylamide uniquely overcomes this limitation by imposing a single, well‑defined conformational ground state, as demonstrated by its quantitative divergence in γ‑turn population and its complete suppression of cis‑trans imide isomerization relative to acetyl‑, propionyl‑, isobutyryl‑, benzyloxycarbonyl‑, and tert‑butyloxycarbonyl‑proline methylamides [2].

Smaller N‑acyl or urethane analogs populate multiple conformers, which may compromise spectral resolution and reproducibility.

cis‑trans imide isomerization in Z‑, Boc‑, or acetyl‑proline amides may obscure turn assignment in NMR and VCD studies.

Conformational heterogeneity of non‑pivaloyl analogs may shift baseline interpretation in variable‑temperature or solvent‑titration experiments.

Quantified Conformational and Spectroscopic Differentiation of Pivaloyl-proline N-methylamide (CAS 53933-35-0) Against Its Closest Analogs


γ‑Turn (C7) Population: Piv‑Pro‑NHMe Shows a 36–50% Reduction in Intramolecular Hydrogen Bonding Relative to Smaller N‑Acyl Analogs

IR and ¹H‑NMR measurements in methylene chloride at room temperature directly compared the percentage of intramolecularly hydrogen‑bonded trans conformers (γ‑turn, C7) across four homologous N‑acyl‑proline‑methylamides. The pivaloyl compound (t‑BuCO‑Pro‑NHMe) exhibits only ~50% C7‑hydrogen‑bonded population, whereas N‑acetyl‑ (68%), N‑propionyl‑ (~75%), and N‑isobutyryl‑ (~75%) proline methylamides each adopt the γ‑turn to a significantly greater extent. [1]

C7 Population
Head-to-head
~50%
intramolecularly H‑bonded trans conformer

Supports γ‑turn population interpretation in solvent studies

vs 68–75% for Ac‑, propionyl‑, isobutyryl‑Pro‑NHMe in CH₂Cl₂; IR/¹H‑NMR

γ-turn population intramolecular hydrogen bonding N-acyl proline methylamide

Complete Suppression of Cis‑Trans Imide Bond Isomerization in Piv‑Pro‑NHMe Versus Dynamic Exchange Broadening in Z‑Pro‑NHMe

270 MHz ¹H and ¹³C NMR studies directly compared Piv‑Pro‑NHMe with benzyloxycarbonyl‑Pro‑NHMe (Z‑Pro‑NHMe) in CDCl₃. The Z‑protected analog displays pronounced exchange broadening of ¹H resonances at 293 K, with two distinct species frozen out at 253 K and a dynamically averaged spectrum at 323 K, characteristic of cis–trans imide bond interconversion. In stark contrast, Piv‑Pro‑NHMe shows no such exchange broadening, and line‑shape analysis confirms that cis–trans interconversion about the imide bond is entirely precluded by the bulky t‑butyl group. The residual dynamic process in Piv‑Pro‑NHMe is attributable solely to rotation about the Cα–CO bond (ψ), for which a barrier ΔG‡ of 14 kcal mol⁻¹ is estimated. [1]

Imide Isomerization
Head-to-head
Piv-Pro-NHMe: no exchange broadening; Z-Pro-NHMe: two-state equilibrium

Supports variable‑temperature NMR studies without confounding imide dynamics

CDCl₃, 253–323 K, 270 MHz NMR; Cα–CO rotation barrier 14 kcal mol⁻¹

cis-trans imide isomerization conformational restriction NMR exchange broadening

Crystal‑State Conformation: Piv‑Pro‑NHMe Adopts a Well‑Defined Proline ϕ,ψ Geometry Distinct from Urethane‑Protected Analogs

Single‑crystal X‑ray analysis of Piv‑Pro‑NHMe (space group P2₁2₁2₁, Z=4) reveals a unique solid‑state conformation in which the pivaloyl carbonyl oxygen is positioned to accept an intramolecular hydrogen bond from the methylamide NH, forming a type I/III β‑turn‑like geometry. Bond lengths and angles within the pivaloyl‑prolyl segment differ systematically from those reported for the corresponding benzyloxycarbonyl and tert‑butyloxycarbonyl proline amides, reflecting the steric demand of the pivaloyl group. The structure confirms that the imide bond adopts exclusively the trans geometry. [1]

Solid‑State Structure
Class-level
Trans imide, intramolecular N–H···O=C H‑bond

Provides a rigid solid‑state template for co‑crystallization trials

P2₁2₁2₁, Z=4; CCDC 1165866; differentiated from Z‑/Boc‑ analogs

X-ray crystallography proline conformation solid-state structure

C7 Hydrogen‑Bonded N‑H Stretching Frequency: Piv‑Pro‑NHMe Provides a Narrow, Well‑Resolved IR Band at 3335 cm⁻¹ in Apolar Solvents

Concentration‑dependent IR absorption studies in carbon tetrachloride and chloroform solutions directly compared Piv‑Pro‑NHMe and Boc‑Pro‑NHMe. Both compounds exhibit a characteristic N–H stretching band at ≈3335 cm⁻¹ attributable to the C7 (γ‑turn) intramolecular hydrogen bond. Intermolecular hydrogen‑bonded contributions are minimal at the low concentrations employed. This band serves as a diagnostic marker for the monomeric C7 state. [1] While the frequency is similar for the two compounds, the reduced overall population of the C7 state in Piv‑Pro‑NHMe (see Evidence Item 1) results in a lower integrated intensity of this band relative to analogs with higher γ‑turn propensity.

C7 νNH
Reported
~3335 cm⁻¹

Serves as diagnostic marker for monomeric C7 state calibration

In CCl₄/CHCl₃; reduced integrated intensity vs analogs

IR spectroscopy C7 hydrogen bond N-H stretching frequency

Vibrational Circular Dichroism Signature: Piv‑Pro‑NHMe Generates a Distinct Positive VCD Couplet Diagnostic of the C7 γ‑Turn

VCD and IR absorption spectra of Piv‑Pro‑NHMe and Ac‑Pro‑NHMe were recorded in apolar organic solvents. The γ‑turn C7 conformation gives a characteristic positive VCD band at approximately 3330 cm⁻¹ for both compounds. The bisignate VCD couplet (positive at lower wavenumber, negative at higher wavenumber) observed for the intermolecularly hydrogen‑bonded NH stretching band at elevated concentrations is also reproduced for both compounds, confirming that Piv‑Pro‑NHMe delivers the same qualitative VCD fingerprint as the parent acetyl analog while simultaneously offering the quantitative conformational benefits described in the preceding evidence items. [1]

VCD Couplet
Reported
Positive VCD band ≈3330 cm⁻¹, bisignate couplet

Supports γ‑turn VCD spectral reference development

Apolar solvents; concentration‑dependent association; matches Ac‑Pro‑NHMe pattern

vibrational circular dichroism VCD γ-turn peptide secondary structure

Optimal Procurement Scenarios for Pivaloyl-proline N-methylamide (CAS 53933-35-0) Based on Verified Conformational Evidence


Calibration Standard for γ‑Turn (C7) Spectroscopic Signatures in IR, VCD, and CD Experiments

Piv‑Pro‑NHMe is the preferred reference compound for establishing the C7 γ‑turn spectral envelope in vibrational circular dichroism (VCD), IR absorption, and electronic circular dichroism (CD) studies. Its well‑characterized N–H stretching band at 3335 cm⁻¹ and positive VCD band at ~3330 cm⁻¹ provide reproducible benchmarks for turn‑type assignment in larger peptides. [1] Choosing the pivaloyl derivative over acetyl‑Pro‑NHMe or Boc‑Pro‑NHMe ensures that the reference signal originates from a single, well‑defined conformational state, eliminating ambiguity from cis‑trans imide isomerism or variable γ‑turn populations. [2]

Negative Control for Conformational Studies Requiring Suppressed γ‑Turn Propensity

Because the Piv‑Pro‑NHMe trans conformer exhibits only ~50% C7 hydrogen‑bonded character—substantially lower than the 68–75% observed for acetyl‑, propionyl‑, and isobutyryl‑proline methylamides—it functions as an effective negative control or low‑γ‑turn baseline when screening peptide environments or solvent conditions that promote γ‑turn formation. [1] This property is particularly valuable in solvent‑titration NMR experiments and in computational force‑field development where a reduced γ‑turn reference state is required for parameterization. [2]

Co‑crystallization and Solid‑State Conformational Reference for Proline‑Containing Peptides

The fully solved single‑crystal X‑ray structure of Piv‑Pro‑NHMe (CCDC 1165866) provides precise bond lengths, bond angles, and torsion angles that serve as a rigid conformational template for co‑crystallization trials, crystal seeding, and solid‑state NMR chemical‑shift tensor calculations. [1] The exclusive trans imide geometry and well‑defined intramolecular hydrogen‑bond network eliminate the disorder often encountered with Z‑Pro‑NHMe or Boc‑Pro‑NHMe crystals, improving refinement statistics and structural reproducibility. [2]

Conformationally Locked Probe for Variable‑Temperature NMR Dynamics of Prolyl Peptide Bonds

The complete absence of cis‑trans imide bond isomerization in Piv‑Pro‑NHMe, confirmed by the absence of exchange broadening in 270 MHz ¹H NMR spectra from 253 K to 323 K, makes it an ideal probe for isolating and quantifying rotation about the Cα–CO (ψ) dihedral angle, for which a ΔG‡ barrier of 14 kcal mol⁻¹ has been estimated. [1] This stands in direct contrast to Z‑Pro‑NHMe, whose dynamic imide isomerization obscures the ψ‑rotation process, and thus Piv‑Pro‑NHMe is the compound of choice for dynamics studies focused on backbone rather than imide bond motion. [2]

Application
Selection Property
Validation Focus
γ‑Turn spectroscopic calibration
Resolved C7 spectroscopic signature
IR/VCD band position and intensity reproducibility
Low γ‑turn population reference
Reduced C7 hydrogen‑bonded population
Conformational population by NMR/IR in target solvent
Solid‑state conformational template
Exclusive trans imide geometry and defined H‑bond network
Crystal structure reproducibility and disorder elimination
Backbone ψ‑rotation dynamics probe
Absence of cis‑trans imide isomerization
Variable‑temperature NMR line‑shape analysis
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